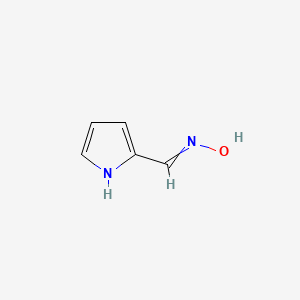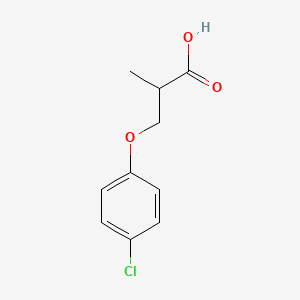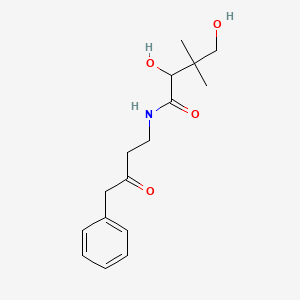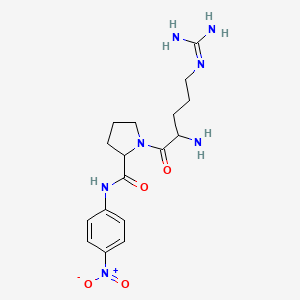
L-Arg-Pro-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arg-Pro-pNA, also known as L-arginyl-prolyl-p-nitroanilide, is a chromogenic substrate used in various biochemical assays. This compound is particularly significant in the study of proteolytic enzymes, where it serves as a substrate that releases a chromophore upon enzymatic cleavage. The chromophore, p-nitroaniline, produces a yellow color that can be quantified spectrophotometrically, making it a valuable tool in enzymology and diagnostic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arg-Pro-pNA typically involves the stepwise assembly of the peptide chain followed by the attachment of the chromophore. The process begins with the protection of the amino groups of L-arginine and L-proline. These protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The final step involves the deprotection of the amino groups and the attachment of p-nitroaniline to the C-terminus of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arg-Pro-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between L-proline and p-nitroaniline releases p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions, with the presence of specific proteolytic enzymes such as trypsin or thrombin. The reaction is often carried out in buffered solutions at neutral pH and body temperature (37°C) to mimic physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, a yellow chromophore that absorbs light at 405 nm. This product is used as an indicator of enzymatic activity in various assays .
Wissenschaftliche Forschungsanwendungen
L-Arg-Pro-pNA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used to study the kinetics and specificity of proteolytic enzymes. By measuring the rate of p-nitroaniline release, researchers can determine enzyme activity and substrate specificity .
Biology
In biological research, this compound is employed in assays to quantify the activity of proteases in various biological samples. This is particularly useful in studying the role of proteases in physiological and pathological processes .
Medicine
In medicine, this compound is used in diagnostic assays to detect and quantify protease activity in clinical samples. This is important for diagnosing conditions such as coagulation disorders and inflammatory diseases .
Industry
In the industrial sector, this compound is used in quality control processes to ensure the activity and purity of proteolytic enzymes used in pharmaceutical and biotechnological applications .
Wirkmechanismus
The mechanism of action of L-Arg-Pro-pNA involves its cleavage by specific proteolytic enzymes. The peptide bond between L-proline and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This chromophore absorbs light at 405 nm, allowing for its quantification using spectrophotometric methods. The rate of p-nitroaniline release is directly proportional to the enzyme activity, making this compound a valuable tool for studying proteolytic enzymes .
Vergleich Mit ähnlichen Verbindungen
L-Arg-Pro-pNA is unique in its specificity for certain proteolytic enzymes and its chromogenic properties. Similar compounds include:
Tos-Gly-Pro-Arg-pNA: Used in assays for thrombin activity.
Bz-Arg-pNA: Used for trypsin activity assays.
Ac-Ile-Glu-Ala-Arg-pNA: Used in endotoxin quantification assays.
These compounds share the common feature of releasing p-nitroaniline upon enzymatic cleavage, but they differ in their peptide sequences and enzyme specificities, highlighting the versatility and specificity of this compound .
Eigenschaften
Molekularformel |
C17H25N7O4 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21) |
InChI-Schlüssel |
IUMFVSMNETWFNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13395728.png)
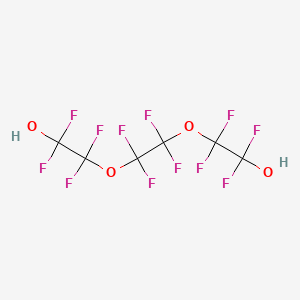
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid](/img/structure/B13395735.png)

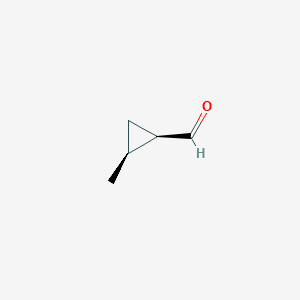
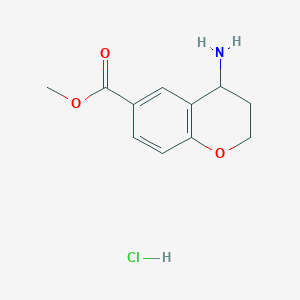
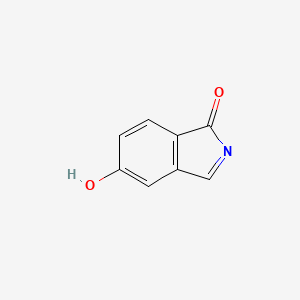
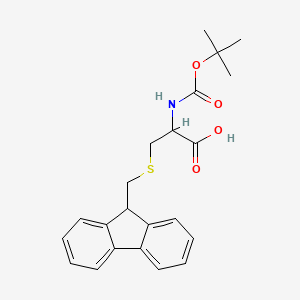
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate](/img/structure/B13395781.png)
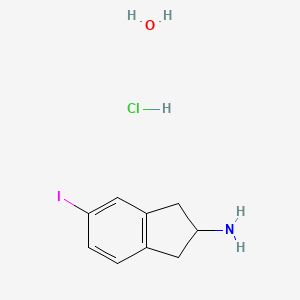
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13395794.png)
